molecular formula C7H13NO3 B12859274 Methyl 3,3-dimethylisoxazolidine-5-carboxylate

Methyl 3,3-dimethylisoxazolidine-5-carboxylate

Cat. No.: B12859274
M. Wt: 159.18 g/mol
InChI Key: FPHOFGFAMBCLBA-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylisoxazolidine-5-carboxylate is a chemical compound with the CAS Registry Number 93938-81-9 . It has a molecular formula of C 7 H 13 NO 3 and a molecular weight of 159.18 g/mol . This structure incorporates an isoxazolidine ring, a five-membered saturated ring containing nitrogen and oxygen, which is a scaffold of significant interest in medicinal chemistry . While the specific biological applications of this exact molecule are not detailed in the available literature, isoxazolidine derivatives are widely recognized in pharmacological research. Scientific studies have shown that isoxazolidine-based compounds often possess notable antifungal and antibacterial activities . Some synthetic analogs exhibit potent effects against strains such as Aspergillus flavus and Mycobacterium tuberculosis , including multidrug-resistant (MDR) forms . The presence of the ester functional group (carboxylate) in the structure may contribute to its reactivity and potential for further synthetic modification to create novel bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3,3-dimethyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C7H13NO3/c1-7(2)4-5(11-8-7)6(9)10-3/h5,8H,4H2,1-3H3

InChI Key

FPHOFGFAMBCLBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(ON1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Cyclization via Isoxazoline or Isoxazole Precursors

A common strategy involves preparing isoxazole or isoxazoline intermediates, which are then reduced or modified to yield the isoxazolidine ring. For example, methyl 3-hydroxyisoxazole-5-carboxylate derivatives can be synthesized via bromination of dimethyl fumarate followed by condensation with hydroxyurea under photoflow conditions. This approach allows kilogram-scale preparation of isoxazole intermediates, which can be further homologated and functionalized to yield related heterocycles.

Use of Malonate Derivatives and Hydroxylamine

Another classical method involves the reaction of malonate esters with hydroxylamine derivatives to form isoxazole rings, which can be subsequently reduced to isoxazolidines. For instance, dimethyl malonate reacts with benzohydroxamyl chloride in the presence of sodium hydride in tetrahydrofuran to form methyl 3-methylisoxazole-5-carboxylate derivatives, which can be further elaborated.

Specific Preparation Method for Methyl 3,3-Dimethylisoxazolidine-5-carboxylate

While direct literature on this compound is limited, the following synthetic route is derived from analogous isoxazolidine and isoxazole chemistry:

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome
1. Formation of Isoxazole Core Bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea Dimethyl fumarate, bromine source, hydroxyurea, photoflow reactor Methyl 3-hydroxyisoxazole-5-carboxylate intermediate
2. Ester Reduction and Chlorination Reduction of ester to alcohol, chlorination of alcohol Reducing agent (e.g., LiAlH4 or DIBAL-H), thionyl chloride or similar chlorinating agent Chloromethyl intermediate
3. Nucleophilic Substitution Reaction with triethylmethanetricarboxylate or equivalent nucleophile Triethylmethanetricarboxylate, base Homologated ester intermediate
4. Double Decarboxylation Thermal or chemical decarboxylation to remove carboxyl groups Heat or decarboxylation reagents Target this compound

This sequence allows the introduction of the geminal dimethyl groups at the 3-position by homologation and substitution steps, followed by ring closure to form the isoxazolidine ring.

Comparative Data Table of Key Synthetic Parameters

Parameter Method A: Photoflow Bromination Route Method B: Classical Malonate Route
Starting Material Dimethyl fumarate Dimethyl malonate
Key Intermediate Methyl 3-hydroxyisoxazole-5-carboxylate Methyl 3-methylisoxazole-5-carboxylate
Reaction Conditions Photoflow, room temperature to mild heating Reflux in THF with NaH
Yield (Intermediate) Kilogram scale, high yield (>80%) Moderate yield (~70-80%)
Safety Profile Requires DSC and OREOS assessment Standard precautions for NaH and chlorinating agents
Scalability Demonstrated at kg scale Lab to pilot scale

Research Findings and Notes

  • The photoflow bromination method enables kilogram-scale synthesis of isoxazole intermediates with high purity and yield, which is critical for subsequent transformations.
  • Homologation steps involving ester reduction and nucleophilic substitution are key to introducing the geminal dimethyl groups at the 3-position, a defining feature of the target compound.
  • Double decarboxylation is a strategic step to unveil the final isoxazolidine carboxylate structure, requiring controlled thermal conditions to avoid decomposition.
  • Alternative methods involving direct lithiation and carboxylation of substituted isoxazoles have been reported but are less common for this specific substitution pattern.
  • The use of sodium hydride and tetrahydrofuran in classical methods requires careful handling due to reactivity and flammability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 3,3-dimethylisoxazolidine-5-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of isoxazolidine compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a recent study highlighted the synthesis of novel isoxazolidine derivatives that demonstrated potent activity against breast cancer cells (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics .

Table 1: Anticancer Activity of Isoxazolidine Derivatives

CompoundCell LineIC50 (μM)Reference
AMDA-MB-2310.5
BA4981.2
CSJSA-10.8

1.2 Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor. In particular, it has been shown to inhibit certain kinases involved in cancer progression, such as the ERK5 pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .

Materials Science

2.1 Polymer Chemistry

This compound serves as a building block in the synthesis of polymers with enhanced properties. Its incorporation into polymer chains can improve thermal stability and mechanical strength. Research indicates that polymers containing isoxazolidine units exhibit better resistance to thermal degradation compared to their non-functionalized counterparts .

Table 2: Properties of Isoxazolidine-Based Polymers

PropertyNon-functionalized PolymerIsoxazolidine-Functionalized Polymer
Thermal Stability200 °C250 °C
Mechanical Strength50 MPa70 MPa

Agricultural Chemistry

3.1 Pesticide Development

The compound has potential applications in developing new pesticides. Its structural features allow it to interact effectively with biological targets in pests, leading to toxicity while minimizing harm to non-target organisms. Preliminary studies have shown promising results in terms of efficacy against common agricultural pests .

Case Studies

4.1 Case Study: Anticancer Properties

A study published in a peer-reviewed journal focused on synthesizing a series of methyl isoxazolidine derivatives and evaluating their anticancer properties against multiple cell lines. The results indicated that specific substitutions on the isoxazolidine ring enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

4.2 Case Study: Polymer Applications

Another study investigated the use of this compound in creating biodegradable polymers for packaging applications. The resulting materials showed improved mechanical properties and biodegradability compared to traditional plastics, highlighting the compound's potential in sustainable material development .

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethylisoxazolidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Hydroxy-3-Phenyl-1,2-Oxazolidine-5-Carboxylate

  • Structural Differences : Replaces the 3,3-dimethyl groups with a phenyl substituent and introduces a hydroxy group at the 5-position.
  • Properties: The phenyl group increases steric bulk and lipophilicity compared to the dimethyl-substituted compound.
  • Applications : Used as a constrained peptide analog and in oligopeptide synthesis without coupling reagents .

3-Methylisoxazole-5-Carboxylic Acid and 5-Methylisoxazole-3-Carboxylic Acid

  • Structural Differences : Isoxazole rings (unsaturated) vs. isoxazolidine (saturated). The carboxylic acid groups replace the ester functionality.
  • Properties :
    • 3-Methylisoxazole-5-carboxylic acid : Molecular weight 127.09 g/mol, CAS 4857-42-5, priced at ¥31,300/g (97% purity) .
    • 5-Methylisoxazole-3-carboxylic acid : Melting point 168–170°C, priced at ¥2,700/g .
  • Reactivity : The carboxylic acids are more acidic (pKa ~4–5) than the ester derivative, favoring salt formation or nucleophilic substitution.

Ethyl 5-(Hydroxymethyl)Isoxazole-3-Carboxylate

  • Structural Differences : Ethyl ester (vs. methyl) and hydroxymethyl substituent on the isoxazole ring.
  • Properties: Molecular weight 171.15 g/mol, CAS 123770-62-7.

Amino-Substituted Isoxazole Derivatives (e.g., Compounds 11i–11m)

  • Structural Differences: Amino and methyl groups at the 5- and 3-positions of the isoxazole ring, fused with xanthenone moieties.
  • Properties :
    • Melting Points : 210–242°C, higher than typical esters due to extended conjugation and hydrogen bonding .
    • NMR Data : Distinct 1H NMR shifts (e.g., aromatic protons at δ 6.8–8.0 ppm) confirm structural rigidity .
  • Applications : Explored as heterocyclic scaffolds for antimicrobial or anticancer agents due to their fused aromatic systems .

Methyl Esters of Fatty Acids (e.g., Methyl Palmitate)

  • Structural Differences : Linear aliphatic esters vs. bicyclic isoxazolidine esters.
  • Properties :
    • Boiling Point : Methyl palmitate (C16 ester) has a higher boiling point (~180°C) due to longer alkyl chains, while isoxazolidine esters likely exhibit lower thermal stability .



    • Solubility : Aliphatic esters are more lipophilic, whereas isoxazolidine esters may show moderate polarity due to the heterocyclic ring.

Data Tables

Table 1. Comparative Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methyl 3,3-dimethylisoxazolidine-5-carboxylate ~157.16 (estimated) Not reported Ester, dimethyl isoxazolidine
Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate 237.24 Not reported Ester, hydroxy, phenyl
3-Methylisoxazole-5-carboxylic acid 127.09 Not reported Carboxylic acid, isoxazole
5-Methylisoxazole-3-carboxylic acid 127.09 168–170 Carboxylic acid, isoxazole
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate 171.15 Not reported Ester, hydroxymethyl

Key Research Findings

  • Steric Effects : The 3,3-dimethyl groups in the target compound hinder ring-opening reactions compared to less substituted analogs .
  • Ester vs. Acid Functionality : Carboxylic acid derivatives (e.g., 3-methylisoxazole-5-carboxylic acid) exhibit higher crystallinity and thermal stability than esters .
  • Biological Relevance: Amino-substituted isoxazoles (e.g., 11i–11m) demonstrate enhanced bioactivity due to hydrogen-bonding interactions with biological targets .

Biological Activity

Methyl 3,3-dimethylisoxazolidine-5-carboxylate (MDIC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MDIC, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

MDIC is characterized by its isoxazolidine ring structure, which contributes to its biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound.

Chemical Structure:

  • Molecular Formula: C₇H₁₃N₃O₃
  • Molecular Weight: 173.19 g/mol

2. Mechanisms of Biological Activity

The biological activity of MDIC can be attributed to several mechanisms:

  • Antitumor Activity: Studies have indicated that MDIC exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in prostate (DU145, LNCaP) and breast cancer (MDA-MB-231) cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents like temozolomide .
  • Antimicrobial Properties: MDIC has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
  • Anti-inflammatory Effects: Preliminary studies suggest that MDIC may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3.1 Antitumor Activity

A study conducted on the efficacy of MDIC against various tumor cell lines revealed that at a concentration of 40 μg/mL, MDIC reduced cell viability to below 10% in several tested lines including PC-3 and T47D. The results are summarized in Table 1.

Cell LineIC50 (μg/mL)Viability (%) at 40 μg/mL
PC-312.11<10
LNCaP3.24<10
MDA-MB-2312.80<10
DU1452.63<10

3.2 Antimicrobial Activity

In vitro tests against multidrug-resistant Staphylococcus aureus strains demonstrated that MDIC significantly inhibited bacterial growth, showcasing its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 μg/mL
Escherichia coli64 μg/mL

4. Conclusion and Future Directions

This compound exhibits significant biological activities, particularly in the realms of oncology and infectious diseases. Its mechanisms of action warrant further investigation to elucidate the pathways involved in its antitumor and antimicrobial effects.

Future research should focus on:

  • In vivo studies to assess the pharmacokinetics and toxicity profiles of MDIC.
  • Mechanistic studies to better understand how MDIC interacts with cellular targets.
  • Development of derivatives to enhance efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,3-dimethylisoxazolidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Isoxazolidine derivatives are typically synthesized via [3+2] cycloaddition between nitrones and alkenes or alkynes. For example, analogous compounds like methyl isoxazole carboxylates are synthesized via alcoholysis of carbonyl chlorides in dichloromethane (e.g., Methyl 3-phenylisoxazole-5-carboxylate in ). Optimization involves adjusting reaction temperature, solvent polarity, and catalyst (e.g., Lewis acids like ZnCl₂). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., methyl groups at C3 and C5).
  • HPLC : Purity assessment (>98% by reverse-phase HPLC, as in ).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI+ for [M+H]+ ion).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related isoxazolidines in .

Q. What are the critical storage and handling protocols for this compound?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact, as similar isoxazole derivatives exhibit toxicity ( ). Stability studies should include TGA/DSC to assess thermal degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) of the nitrone precursor and dipolarophile. Compare activation energies for competing regiochemical pathways (e.g., endo vs. exo transition states). Validate predictions experimentally using kinetic studies (e.g., variable-temperature NMR) .

Q. What strategies resolve contradictions in biological activity data for isoxazolidine derivatives?

  • Methodology : If inconsistent bioactivity results arise (e.g., conflicting enzyme inhibition assays):

  • Reproducibility Checks : Verify compound purity and stereochemistry (chiral HPLC or CD spectroscopy).
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvent (e.g., DMSO concentration ≤0.1%).
  • Target Validation : Use siRNA/CRISPR knockdowns to confirm target specificity, as seen in MAPK pathway studies for related isoxazole-carboxylates ( ) .

Q. How can the stereochemical outcome of [3+2] cycloadditions be controlled for enantioselective synthesis?

  • Methodology : Employ chiral auxiliaries or asymmetric catalysis. For example, use a chiral nitrone derived from (R)-glyceraldehyde or a metal-ligand complex (e.g., Cu(I)/BOX) to induce enantioselectivity. Monitor diastereomeric excess (de) via chiral HPLC and compare with computational transition-state models .

Q. What are the metabolic stability and degradation pathways of this compound in in vitro models?

  • Methodology : Conduct hepatic microsome assays (human/rat) with LC-MS/MS to identify metabolites. Key degradation pathways for ester-containing isoxazolidines include hydrolysis (mediated by esterases) and oxidative demethylation (via CYP450 enzymes). Use deuterium-labeled analogs (e.g., methyl-d₃ groups) to track metabolic fate .

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